N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
Description
N-(3,5-Dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative featuring a quinazoline core substituted with a methyl group at position 2 and linked via an ether-oxygen bridge to the acetamide backbone. The 3,5-dimethylphenyl group at the amide nitrogen introduces steric and electronic effects that influence its physicochemical and biological properties. For instance, N-(3,5-Dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (21a) (), a closely related compound, was synthesized in 95% yield via nucleophilic substitution, with detailed NMR and mass spectrometry confirming its structure . This highlights the robustness of the synthetic route for such acetamide-quinazoline hybrids.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-8-13(2)10-15(9-12)22-18(23)11-24-19-16-6-4-5-7-17(16)20-14(3)21-19/h4-10H,11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUPLIVVRRIUTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic compound belonging to the quinazoline derivatives class, which has garnered interest for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C19H19N3O2
- Molecular Weight : 321.4 g/mol
- CAS Number : 1030125-76-8
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that compounds similar to this compound demonstrated promising results in inhibiting the growth of cancer cells:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
These findings suggest that this compound may have similar efficacy in inhibiting cancer cell proliferation due to its structural similarities with other active quinazoline derivatives .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. For instance, studies on related quinazoline compounds have shown strong inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. The IC50 values for these compounds ranged from 6.31 to 49.9 μM compared to the standard drug acarbose (IC50 = 750 μM), indicating a significantly higher potency .
The mechanism of action of this compound likely involves:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis and cell growth.
- Binding Affinity : Molecular docking studies suggest that this compound can effectively bind to target proteins involved in tumor progression .
Case Studies and Research Findings
Several studies have investigated the biological activity of quinazoline derivatives, providing insights into their potential therapeutic roles:
- Cytotoxicity Against Lung Cancer Cells : In vitro studies showed that certain quinazoline derivatives exhibited higher cytotoxicity against lung cancer cell lines (A549) compared to standard treatments like Methotrexate (MTX), with IC50 values significantly lower than MTX .
- Molecular Docking Studies : Research utilizing molecular docking techniques indicated that compounds similar to this compound bind effectively to dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis and repair pathways .
Scientific Research Applications
Antimicrobial Properties
Research has shown that quinazoline derivatives exhibit significant antimicrobial activity. The structure of N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide suggests potential efficacy against various bacterial and fungal strains.
- Case Study : A study highlighted the synthesis of various quinazolinone derivatives, which demonstrated potent antimicrobial activities. Compounds with specific substitutions on the aromatic ring exhibited improved antibacterial effects compared to their parent compounds . This suggests that this compound may also possess enhanced antimicrobial properties due to its unique structure.
Anticancer Activity
Quinazoline derivatives have been extensively researched for their anticancer potential. The ability of these compounds to inhibit specific kinases involved in cancer progression is a focal point in current studies.
- Case Study : A recent investigation into quinazoline derivatives indicated that certain compounds could effectively inhibit protein kinase activities associated with cancer cell proliferation. The structural modifications similar to those found in this compound may enhance its efficacy as an anticancer agent .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be analyzed through its structure-activity relationship. Modifications at specific positions on the quinazoline ring and the dimethylphenyl group can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution at 6 and 8 positions of quinazoline | Enhanced antibacterial activity |
| Presence of electron-donating groups | Improved anticancer properties |
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits diverse reactivity due to its functional groups, including the quinazoline core, ether linkage, and acetamide moiety. Key reactions include:
Hydrolysis
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Mechanism : The amide or ether bonds can undergo hydrolysis under acidic or alkaline conditions, leading to cleavage of the acetamide group or the ether linkage.
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Conditions :
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Amide Hydrolysis : Typically requires strong acids (e.g., HCl) or bases (e.g., NaOH).
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Ether Hydrolysis : May involve catalytic acids (e.g., H2SO4) for cleavage.
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Alkylation
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Mechanism : The quinazoline nitrogen or oxygen atoms can act as nucleophiles, enabling alkylation reactions with alkylating agents (e.g., alkyl halides).
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Conditions :
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Reagents : Alkyl halides (e.g., methyl iodide).
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Catalysts : Bases like K2CO3 or crown ethers to stabilize intermediates.
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Dealkylation
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Mechanism : Removal of alkyl groups from the quinazoline or phenyl moieties via elimination or nucleophilic substitution.
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Conditions :
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Elimination : High-temperature conditions or strong acids.
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Substitution : Use of nucleophiles (e.g., NH3) under basic conditions.
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Cross-Coupling Reactions
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Mechanism : The quinazoline core may participate in metal-catalyzed coupling reactions (e.g., Suzuki or Sonogashira couplings) to introduce additional substituents .
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Conditions :
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Catalysts : Palladium-based catalysts (e.g., Pd(PPh3)4).
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Ligands : Phosphine ligands to enhance reaction efficiency.
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Structural Influences on Reactivity
The 3,5-dimethylphenyl group and quinazoline moiety significantly influence the compound’s chemical behavior:
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Electronic Effects : The electron-donating methyl groups on the phenyl ring may stabilize intermediates during reactions, enhancing reactivity .
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Steric Hindrance : The bulky quinazoline core can affect reaction rates and regioselectivity in coupling or substitution reactions.
Analytical and Stability Data
| Parameter | Details |
|---|---|
| Hydrolysis Stability | Stable under neutral conditions; cleaves under strong acidic/alkaline environments. |
| Thermal Stability | Maintains integrity at room temperature; decomposition observed above 150°C. |
| Solubility | Moderate solubility in organic solvents (e.g., DMSO, DMF) and limited aqueous solubility. |
Biological and Medicinal Implications
While not the focus of this article, the compound’s reactivity is closely tied to its biological interactions. For example:
Comparison with Similar Compounds
Quinazoline-Based Acetamides
N-(3,5-Dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (21a) ():
- Key Differences : Lacks the methyl group at the quinazoline 2-position and the ether-oxygen bridge is replaced by a direct N-linkage.
- Synthesis : Prepared via reaction of quinazolin-4-ol with 2-bromo-N-(3,5-dimethylphenyl)acetamide in DMF with K₂CO₃ .
- Physicochemical Data : Molecular weight 307.3 g/mol, UPLC-MS m/z 308.5 [M+H]⁺. The 3,5-dimethylphenyl group contributes to steric hindrance, as seen in its crystal structure analogs ().
Meta-Substituted Phenyl Acetamides
- 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (): Application: Used as a pharmaceutical intermediate (mp 66–69°C). The diethylamino group increases solubility, contrasting with the quinazoline-based analogs’ rigid aromatic systems .
Functional Group Impact on Bioactivity
Compounds with acetamide backbones exhibit diverse applications depending on substituents:
- Pesticides :
- Oxadixyl : N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (), a fungicide, demonstrates the importance of methoxy and oxazolidinyl groups in antifungal activity .
- Alachlor : 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (), a herbicide, highlights the role of chloro and methoxymethyl groups in herbicidal potency .
Data Table: Comparative Analysis of Selected Acetamide Derivatives
Research Findings and Implications
- Synthetic Efficiency : The high yield (95%) of compound 21a () supports the feasibility of synthesizing complex acetamide-quinazoline hybrids.
- Crystallography : Meta-substituents like 3,5-dimethyl groups induce steric effects, altering crystal packing (). This may influence solubility and bioavailability.
- Biological Relevance : The 2-methylquinazolin-4-yloxy group in the target compound likely enhances target binding compared to simpler acetamides, as seen in kinase inhibitors.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide and its derivatives?
- Methodology : The compound and its analogs are typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling 2-methylquinazolin-4-ol derivatives with chloroacetamide intermediates in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF under reflux conditions. Yields range from 9% to 95%, depending on substituent steric/electronic effects and reaction optimization (e.g., temperature, stoichiometry) .
- Key Steps :
- Activation of the hydroxyl group on the quinazoline/quinoline core.
- Nucleophilic displacement with chloroacetamide intermediates.
- Purification via recrystallization or column chromatography.
Q. How is structural characterization performed for this compound class?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent integration. For example, aromatic protons appear at δ 7.24 (s, 2H, Ar-H) and δ 6.74 (s, 1H, quinazoline-H), while methyl groups resonate at δ 2.23 (s, 6H) .
- Mass Spectrometry : UPLC-MS/HRMS validates molecular weight (e.g., m/z 443.4 [M+H]+ for trifluoromethyl-substituted analogs) .
- IR Spectroscopy : Peaks at ~1667 cm⁻¹ confirm carbonyl (C=O) stretching .
Q. What preliminary biological screening approaches are used for this compound?
- In Vitro Assays :
- Antimycobacterial Activity : MIC (Minimum Inhibitory Concentration) testing against Mycobacterium tuberculosis H37Rv .
- Enzyme Inhibition : Elastase inhibition assays (e.g., IC₅₀ determination via spectrophotometric methods) .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with electron-withdrawing or bulky substituents?
- Strategies :
- Solvent Selection : Use DMF or DMSO to stabilize intermediates in sterically hindered reactions .
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 18 h to 2 h) for temperature-sensitive intermediates .
Q. How do meta-substituents on the phenyl ring influence solid-state properties and crystallography?
- Crystallographic Analysis :
- Electron-withdrawing groups (e.g., -NO₂) reduce symmetry, leading to monoclinic crystal systems (e.g., space group P2₁/c) .
- Methyl groups at 3,5-positions create C–H···π interactions, stabilizing the lattice and increasing melting points (e.g., 208–210°C for compound 13) .
Q. How to resolve contradictions in spectral data for structurally similar analogs?
- Approach :
- 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., quinazoline vs. phenyl protons) .
- X-ray Diffraction : Resolve ambiguities in regiochemistry (e.g., distinguishing 2- vs. 4-substituted quinazolines) .
Q. What computational methods support structure-activity relationship (SAR) studies for target identification?
- In Silico Tools :
- Molecular Docking : Predict binding to elastase (PDB: 1PPF) or mycobacterial targets (e.g., InhA enzyme) .
- QSAR Modeling : Correlate substituent Hammett constants (σ) with antimycobacterial activity (R² > 0.85 for logP vs. MIC) .
Methodological Guidelines
- Synthesis : Prioritize anhydrous conditions and inert atmospheres for moisture-sensitive intermediates .
- Characterization : Cross-validate NMR assignments with DEPT-135 and HSQC for quaternary carbons .
- Biological Testing : Include positive controls (e.g., isoniazid for TB assays) and validate assays in triplicate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
